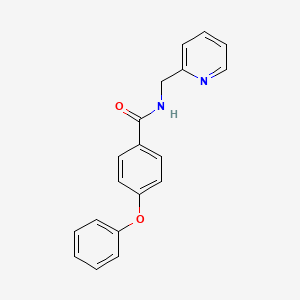
4-Phenoxy-N-(pyridin-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-phenoxy-N-(pyridin-2-ylmethyl)benzamide is a member of the class of benzamides obtained by formal condensation of the carboxy group of 4-phenoxybenzoic acid with the amino group of (pyridin-2-yl)methylamine. It has a role as an EC 2.7.11.24 (mitogen-activated protein kinase) inhibitor. It is a member of benzamides, an aromatic ether and a member of pyridines.
Scientific Research Applications
Corrosion Inhibition
4-Phenoxy-N-(pyridin-2-ylmethyl)benzamide derivatives, specifically 4-(4-((Pyridin-2-yl)methyleneamino)phenoxy)-N-((pyridin-2-yl)methylene)benzenamine (PMB), have been studied for their corrosion inhibitive performances on mild steel in acidic environments. Their effectiveness is attributed to the formation of protective films on the steel surfaces, with the molecular configuration playing a significant role in their inhibitory behavior (Murmu, Saha, Murmu, & Banerjee, 2019).
Luminescent Properties
Compounds structurally similar to 4-Phenoxy-N-(pyridin-2-ylmethyl)benzamide have been explored for their aggregation enhanced emission (AEE) properties. These compounds demonstrate luminescent behavior in both solution and solid state, exhibiting multi-stimuli-responsive properties that are dependent on the solvent's polarity (Srivastava et al., 2017).
Crystal Structure Analysis
The crystal structure of 4-Phenoxy-N-(pyridin-2-ylmethyl)benzamide derivatives has been a subject of study. The orientation of the pyridine ring in relation to the benzene ring is a key feature in these analyses, with different orientations observed in various molecules (Artheswari, Maheshwaran, & Gautham, 2019).
Inhibitors of Vascular Endothelial Growth Factor Receptor-2
Some derivatives of 4-Phenoxy-N-(pyridin-2-ylmethyl)benzamide have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. These compounds demonstrate robust in vivo efficacy in tumor models (Borzilleri et al., 2006).
Metabolism Studies in Antineoplastic Agents
The metabolism of compounds related to 4-Phenoxy-N-(pyridin-2-ylmethyl)benzamide has been examined in chronic myelogenous leukemia patients. These studies focus on the main metabolic pathways and the identification of primary metabolites (Gong, Chen, Deng, & Zhong, 2010).
Histone Deacetylase Inhibition
Some analogues of 4-Phenoxy-N-(pyridin-2-ylmethyl)benzamide have been discovered as histone deacetylase inhibitors, with potential implications in cancer treatment. Their selectivity and biological evaluations indicate promising anticancer properties (Zhou et al., 2008).
properties
Molecular Formula |
C19H16N2O2 |
|---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
4-phenoxy-N-(pyridin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H16N2O2/c22-19(21-14-16-6-4-5-13-20-16)15-9-11-18(12-10-15)23-17-7-2-1-3-8-17/h1-13H,14H2,(H,21,22) |
InChI Key |
HVLSCZSVTCNAQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



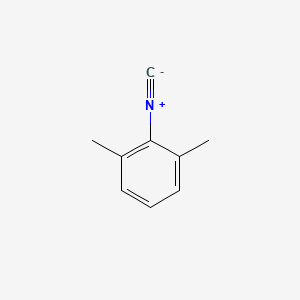
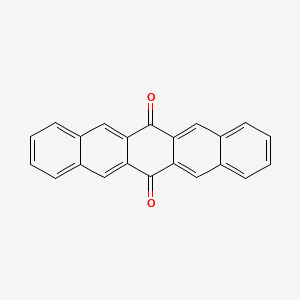
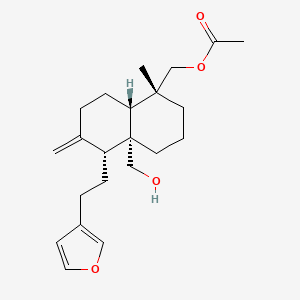
![N,N'-bis[3,5-bis[N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide](/img/structure/B1223203.png)
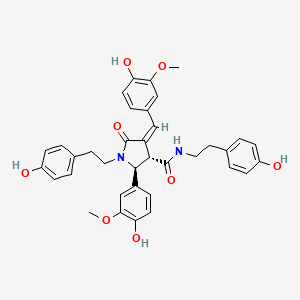
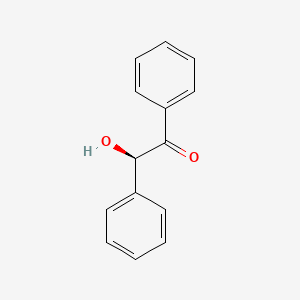
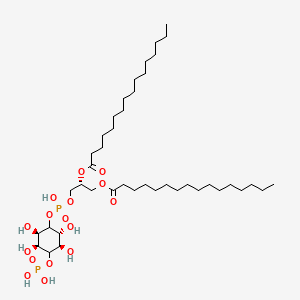
![4-[4-Methyl-6-(4-methyl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B1223210.png)
![3-(4-Methoxyphenyl)-8-(6-methyl-2-phenyl-4-pyrimidinyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1223211.png)
![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)propanamide](/img/structure/B1223214.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(1-methoxyindol-3-yl)-N-sulfooxyethanimidothioate](/img/structure/B1223215.png)

![3,4-Dimethyl-1,6-dihydropyrano[2,3-c]pyrazol-6-one](/img/structure/B1223219.png)
